molecular formula C20H23ClN4O2 B12237600 N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine

Cat. No.: B12237600
M. Wt: 386.9 g/mol
InChI Key: AINOCZOMAJWFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and a benzoyl group with a chlorine and methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and the use of advanced catalysts can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoyl derivatives, oxidized benzoyl compounds, and reduced pyrimidine derivatives .

Scientific Research Applications

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
  • 5-bromo and 5-iodo analogues of the benzoyl-piperidine derivative

Uniqueness

N-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its high affinity for dopamine D2 and 5-HT3 receptors differentiates it from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C20H23ClN4O2/c1-27-18-5-2-14(21)12-17(18)20(26)24-10-7-16(8-11-24)25(15-3-4-15)19-6-9-22-13-23-19/h2,5-6,9,12-13,15-16H,3-4,7-8,10-11H2,1H3

InChI Key

AINOCZOMAJWFTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.